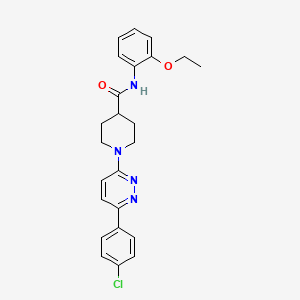
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the reactions they undergo, which can be informative for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with simpler molecules, which are then functionalized through various chemical reactions. For instance, the synthesis of a pyrazole-3-carboxamide derivative was achieved by reacting an acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Similarly, the preparation of a piperazine-1-carboxamide derivative was reported, starting from 4-aminopyridine and proceeding through acylation, deprotection, and salt formation to give a final product with a 53% overall yield . These methods suggest that the synthesis of the compound would likely involve building the pyridazine and piperidine rings separately and then linking them through amide bond formation.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) . Additionally, X-ray crystallography can provide unambiguous structural assignments . These techniques would be essential in confirming the structure of "this compound" after its synthesis.
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclization and functionalization. For example, the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to the formation of a tetrahydropyridine derivative . Further reactions with hydrazines yielded a variety of heterocyclic compounds . These findings suggest that the compound may also undergo similar cyclization and functionalization reactions, potentially leading to a diverse range of derivatives.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
A series of substituted pyridine derivatives, including those structurally related to the compound of interest, have been synthesized from starting materials like citrazinic acid. These compounds have demonstrated significant analgesic and antiparkinsonian activities, showcasing their potential in therapeutic applications (Amr, Maigali, & Abdulla, 2008). Additionally, the structural and electronic properties of certain anticonvulsant compounds, closely resembling the query compound in terms of their pyridazine and piperidine components, have been elucidated through X-ray diffraction and molecular orbital calculations, providing insights into their interaction mechanisms and design principles for related drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
Biological Activities
- Analgesic and Antiparkinsonian Activities : The preparation of substituted pyridine derivatives has revealed compounds with noteworthy analgesic and antiparkinsonian effects, comparable to established drugs like Valdecoxib® and Benzatropine®. This underscores the therapeutic potential of these molecules in managing pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2009).
- Antimicrobial and Antioxidant Activity : Novel pyridine derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These compounds have shown moderate to good efficacy, suggesting their utility in developing new antimicrobial agents and antioxidants (Flefel et al., 2018).
- Antitumor Activity : Heterocyclic aryl monoazo organic compounds, including those with structural features similar to the query compound, have been synthesized and shown to exhibit high efficiency in vitro screening for their antioxidant, antitumor, and antimicrobial activities. This suggests their potential application in developing therapeutic agents for various diseases, including cancer (Khalifa et al., 2015).
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities . They have been found to interact with multiple receptors, contributing to their diverse biological effects .
Mode of Action
It’s worth noting that certain 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The compound might affect several biochemical pathways due to its potential interaction with multiple targets. For instance, it could influence pathways related to calcium ion influx, given the observed action of similar compounds . The downstream effects of such interactions could include the modulation of cellular processes like platelet aggregation.
Pharmacokinetics
One study mentions a compound with a similar structure, showing acceptable pharmacokinetic characteristics with an oral bioavailability of 5955% . This suggests that the compound might have similar properties, but further studies are needed to confirm this.
Result of Action
Given the potential inhibition of calcium ion influx, the compound might lead to changes in cellular processes like platelet aggregation . This could result in various physiological effects, depending on the specific context and targets involved.
properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-2-31-22-6-4-3-5-21(22)26-24(30)18-13-15-29(16-14-18)23-12-11-20(27-28-23)17-7-9-19(25)10-8-17/h3-12,18H,2,13-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQWAUZNOSHEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)
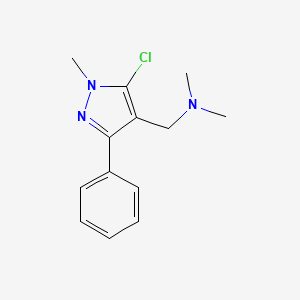

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)
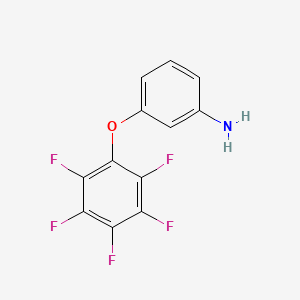

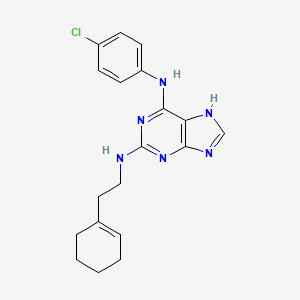
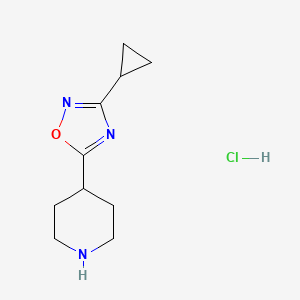
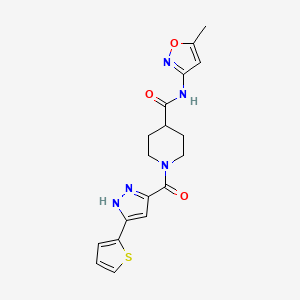
![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)